molecular formula C22H24O4 B11155839 (1R)-3,6'-dimethyl-2',3'-dihydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromene]-4',10'(1'H,9'H)-dione

(1R)-3,6'-dimethyl-2',3'-dihydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromene]-4',10'(1'H,9'H)-dione

Cat. No.: B11155839
M. Wt: 352.4 g/mol
InChI Key: FIAKOIHLLJSBOV-QUBVVNMWSA-N
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Description

(1R)-3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane and chromene precursors, followed by a series of cyclization and spiro-annulation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R)-3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spiro structure or reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the chromene or cyclohexane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted spiro compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R)-3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may be investigated as potential treatments for various diseases, including cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, (1R)-3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R)-3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the biological context and the derivatives of the compound being studied. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4’E)-2’,3’,9’,10’-tetrahydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one oxime
  • (1R,4aR,9bR)-1-Hydroxy-2,3,6,7,8,9b-hexahydro-1H-cyclopenta[d]pyrano[2,3-b]pyran-9(4aH)-one

Uniqueness

What sets (1R)-3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione apart from similar compounds is its specific spiro structure and the presence of multiple functional groups

Properties

Molecular Formula

C22H24O4

Molecular Weight

352.4 g/mol

IUPAC Name

(5R)-2,3'-dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1'-cyclohexane]-7,16-dione

InChI

InChI=1S/C22H24O4/c1-12-5-4-8-22(10-12)11-18(23)17-9-16-14-6-3-7-15(14)21(24)25-19(16)13(2)20(17)26-22/h9,12H,3-8,10-11H2,1-2H3/t12?,22-/m1/s1

InChI Key

FIAKOIHLLJSBOV-QUBVVNMWSA-N

Isomeric SMILES

CC1CCC[C@@]2(C1)CC(=O)C3=C(O2)C(=C4C(=C3)C5=C(CCC5)C(=O)O4)C

Canonical SMILES

CC1CCCC2(C1)CC(=O)C3=C(O2)C(=C4C(=C3)C5=C(CCC5)C(=O)O4)C

Origin of Product

United States

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